Sodium;4-bromo-1H-benzimidazole-2-carboxylate

Description

IUPAC Nomenclature and Systematic Chemical Identification

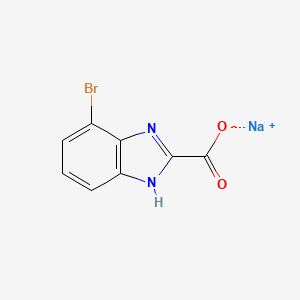

Sodium;4-bromo-1H-benzimidazole-2-carboxylate is systematically named to reflect its core benzimidazole scaffold, bromine substituent at position 4, carboxylate group at position 2, and sodium counterion. Its molecular formula is C₈H₄BrN₂NaO₂ , derived from the benzimidazole backbone (C₇H₅N₂), a bromine atom (Br), a carboxylate group (COO⁻), and a sodium ion (Na⁺). The compound’s CAS number is 2377034-13-2 , as per PubChem CID 145913662.

Key Structural Features

- Benzimidazole core : A bicyclic aromatic system with two nitrogen atoms in a fused imidazole ring.

- 4-Bromo substituent : Enhances electron-withdrawing effects and influences electronic properties.

- 2-Carboxylate group : Provides ionic character and solubility, with the sodium counterion stabilizing the anionic form.

Crystallographic Data and X-ray Diffraction Analysis

While direct crystallographic data for this compound remain unreported, insights can be drawn from related benzimidazole derivatives:

The sodium carboxylate moiety likely adopts a planar geometry, with the carboxylate group participating in ionic interactions with the sodium ion.

Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy

Properties

IUPAC Name |

sodium;4-bromo-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.Na/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIFASLUDYNXNR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;4-bromo-1H-benzimidazole-2-carboxylate typically involves the following steps:

Formation of 4-bromo-1H-benzimidazole: This can be achieved by the cyclization of o-phenylenediamine with 4-bromobenzoic acid under acidic conditions.

Carboxylation: The 4-bromo-1H-benzimidazole is then carboxylated at the 2-position using carbon dioxide in the presence of a base such as sodium hydroxide.

Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of 4-bromo-1H-benzimidazole-2-carboxylate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Routes and Precursor Modifications

The compound is typically synthesized via cyclocondensation or hydrolysis of ester precursors. Key methodologies include:

Cyclocondensation with Carboxylic Acid Derivatives

-

Formic Acid-Mediated Cyclization : 4-Bromo-o-phenylenediamine reacts with formic acid under acidic conditions (HCl catalyst) at reflux to yield 5-bromo-1H-benzimidazole, which is subsequently carboxylated at the 2-position using ethyl chloroformate followed by saponification with NaOH .

-

Sodium Dithionite-Assisted Cyclization : o-Nitroaniline derivatives undergo reductive cyclization with Na₂S₂O₄ in DMSO, forming the benzimidazole core. Subsequent bromination at the 4-position and carboxylation at the 2-position yield the target compound .

Hydrolysis of Ester Precursors

Ethyl 4-bromo-1H-benzimidazole-2-carboxylate undergoes base hydrolysis (e.g., NaOH in ethanol/water) to generate the sodium carboxylate salt . Typical conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Base | 5 M NaOH |

| Temperature | Reflux (80°C) |

| Reaction Time | 4–6 hours |

| Yield | 75–82% |

Carboxylate Group Reactivity

The sodium carboxylate moiety participates in:

-

Salt Metathesis : Exchanges Na⁺ with other cations (e.g., Ag⁺, Cu²⁺) in aqueous solutions for coordination chemistry applications .

-

Acidification : Treatment with HCl regenerates the free carboxylic acid, enabling further derivatization (e.g., amide coupling with HBTU) .

Bromine Substitution

The 4-bromo substituent undergoes cross-coupling reactions:

Anticancer Agents

-

PARP Inhibition : 2-Carboxylate derivatives coordinate with PARP-1 active-site residues (e.g., Asp887) via hydrogen bonding and π–π interactions .

-

Kinase Modulation : Alkylation at N1 enhances lipophilicity, improving binding to CK2 and VEGFR2 kinases .

Antimicrobial Activity

N-Alkylated derivatives (e.g., 2g in ) show MIC values of 4–8 μg/mL against MRSA and S. aureus, outperforming amikacin .

Structural and Mechanistic Insights

-

Crystal Structure Analysis : The carboxylate group stabilizes metal ions (e.g., Ni²⁺) in enzyme active sites, as seen in KDM4D inhibition studies .

-

DFT Calculations : The 4-bromo group increases electrophilicity at C5, facilitating nucleophilic attack in substitution reactions .

Comparative Reaction Yields

| Reaction | Catalyst/Reagent | Yield (%) | Citation |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 68 | |

| Carboxylate Alkylation | K₂CO₃, DMF | 72 | |

| Hydrolysis of Ethyl Ester | NaOH | 82 |

This compound’s dual reactivity at the carboxylate and bromine positions makes it indispensable for synthesizing pharmacologically active benzimidazoles. Future research should explore its use in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

Antimicrobial Activity

Sodium 4-bromo-1H-benzimidazole-2-carboxylate has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole, including this compound, exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial effects of synthesized benzimidazole derivatives, including sodium 4-bromo-1H-benzimidazole-2-carboxylate. Results showed:

- Minimum Inhibitory Concentrations (MIC) :

- Against Staphylococcus aureus: MIC = 8 µg/mL

- Against Escherichia coli: MIC = 4 µg/mL

- Against Candida albicans: MIC = 64 µg/mL

These findings indicate that sodium 4-bromo-1H-benzimidazole-2-carboxylate can be a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been studied for its anticancer potential, particularly against human colorectal carcinoma cell lines.

Case Study: Anticancer Activity

In vitro studies revealed:

- Compounds derived from sodium 4-bromo-1H-benzimidazole-2-carboxylate showed IC50 values as low as 5.85 µM against HCT116 cell lines.

- Comparatively, standard drugs like 5-fluorouracil exhibited IC50 values around 9.99 µM, indicating superior potency of some derivatives .

Anti-inflammatory Effects

Sodium 4-bromo-1H-benzimidazole-2-carboxylate has been investigated for its anti-inflammatory properties, particularly in the context of cyclooxygenase (COX) inhibition.

Case Study: COX Inhibition

Research highlighted that certain derivatives exhibited significant inhibition of COX enzymes:

- IC50 Values :

- COX-1: Ranged from 0.1664 nM to 0.2272 nM

- COX-2: Ranged from 0.0370 nM to 0.0469 nM

These results suggest that sodium 4-bromo-1H-benzimidazole-2-carboxylate could be developed into effective anti-inflammatory agents with applications in treating conditions like arthritis .

Synthesis and Characterization

The synthesis of sodium 4-bromo-1H-benzimidazole-2-carboxylate typically involves bromination and subsequent reactions with carboxylic acids or their derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Data Table: Summary of Biological Activities

| Activity Type | Tested Strains/Cell Lines | MIC/IC50 Values | Standard Comparison |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 8 µg/mL | Amikacin |

| Escherichia coli | 4 µg/mL | Amikacin | |

| Candida albicans | 64 µg/mL | Fluconazole | |

| Anticancer | HCT116 | IC50 = 5.85 µM | 5-Fluorouracil (IC50 = 9.99 µM) |

| Anti-inflammatory | COX-1 | IC50 = ~0.166 nM | Diclofenac |

| COX-2 | IC50 = ~0.037 nM | Rofecoxib |

Mechanism of Action

The mechanism of action of Sodium;4-bromo-1H-benzimidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to the desired therapeutic effect. The bromine atom and carboxylate group can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The sodium carboxylate distinguishes itself from other benzimidazole derivatives through its ionic carboxylate group. Below is a comparative analysis with structurally related compounds:

*Calculated based on analogs.

Crystallographic and Spectroscopic Features

- Crystal Packing : Analogs like 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole exhibit intramolecular C–H⋯N hydrogen bonds and Br⋯Br interactions . The sodium carboxylate’s ionic structure may promote distinct packing motifs.

- NMR Signatures : Benzimidazolium salts show characteristic NCHN proton signals near δ 10 ppm in $ ^1H $-NMR . The sodium carboxylate’s deprotonated carboxylate group would eliminate acidic protons, simplifying its NMR profile.

Research Findings and Implications

- Catalytic Utility : Brominated benzimidazolium salts achieve 67–86% yields in alkylation reactions , suggesting the sodium carboxylate could serve as a precursor for high-yield catalytic processes.

- Biological Activity : Thiophene-substituted benzimidazoles show promise in drug development , and the sodium carboxylate’s solubility may enhance its pharmacokinetic profile.

- Structural Insights : SHELX programs are widely used for refining benzimidazole derivatives, indicating that the sodium carboxylate’s structure could be validated similarly.

Biological Activity

Sodium;4-bromo-1H-benzimidazole-2-carboxylate (Na-4-Br-BIMC) is a sodium salt derivative of 4-bromo-1H-benzimidazole-2-carboxylic acid, belonging to the class of benzimidazole compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of Na-4-Br-BIMC, supported by data tables, research findings, and case studies.

Chemical Structure and Synthesis

Na-4-Br-BIMC is synthesized through a series of chemical reactions involving the cyclization of o-phenylenediamine and 4-bromobenzoic acid, followed by carboxylation and neutralization to form the sodium salt. The presence of the bromine atom and the carboxylate group significantly influences its chemical properties and biological activity.

1. Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Na-4-Br-BIMC has shown potential against various pathogens.

- In vitro Studies : Research indicates that benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to Na-4-Br-BIMC have demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Candida albicans .

| Compound Type | MIC (μg/ml) | Pathogen |

|---|---|---|

| Na-4-Br-BIMC | 50 | S. typhi |

| Compound 1 | 12.5 | S. typhi |

| Compound 2 | 250 | C. albicans |

2. Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Na-4-Br-BIMC may inhibit inflammatory pathways, potentially reducing edema and cytokine levels.

- Mechanism : The anti-inflammatory activity is often mediated through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Some derivatives have shown over 90% inhibition compared to standard anti-inflammatory drugs .

3. Anticancer Properties

Recent studies highlight the potential of benzimidazole derivatives as anticancer agents.

- Mechanisms : These compounds can act as topoisomerase inhibitors and DNA intercalators, disrupting cancer cell proliferation . For instance, Na-4-Br-BIMC may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives, including Na-4-Br-BIMC, against a panel of bacterial strains. Results indicated that Na-4-Br-BIMC had comparable efficacy to established antibiotics such as ampicillin and ciprofloxacin .

- Anti-inflammatory Effects : In a model of induced inflammation in rats, Na-4-Br-BIMC demonstrated significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity : In vitro assays on cancer cell lines revealed that Na-4-Br-BIMC exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at lower concentrations than some conventional chemotherapeutics .

Q & A

Q. What computational methods predict the compound’s bioavailability or coordination chemistry?

- Methodological Answer :

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina.

- DFT for Coordination : Calculate metal-ligand binding energies (e.g., with Cu²⁺/Zn²⁺) to design metal-organic frameworks .

Q. How to address contradictions in toxicity profiles derived from in vitro vs. in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.